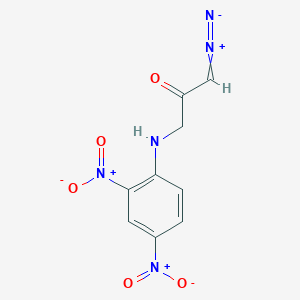
2,4-Dinitrophenylglycine diazoketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenylglycine diazoketone (DNPGDK) is a diazoketone compound that has been widely used in scientific research. This compound is known for its unique properties and has been used in various applications such as chemical synthesis, biochemical research, and pharmaceutical development.
Mecanismo De Acción
2,4-Dinitrophenylglycine diazoketone is a diazoketone compound that undergoes a Wolff rearrangement upon exposure to heat or light. This rearrangement results in the formation of a highly reactive carbene intermediate, which can react with a variety of nucleophiles. The mechanism of action of this compound is primarily based on its ability to act as a carbene transfer agent, facilitating the transfer of carbene to other molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains, making it a potential antibacterial and antifungal agent. Additionally, this compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase. This inhibition can lead to a variety of physiological effects, including decreased muscle function and decreased carbon dioxide transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dinitrophenylglycine diazoketone has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective reagent. Additionally, its unique properties make it a versatile reagent for a variety of applications. However, this compound also has some limitations. Its high reactivity can make it difficult to handle, and its toxicity can pose a risk to researchers if not handled properly.
Direcciones Futuras
There are several future directions for research on 2,4-Dinitrophenylglycine diazoketone. One potential area of research is the development of this compound as a potential drug candidate. Its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics. Additionally, further research on the mechanism of action of this compound could lead to the development of new reagents for chemical synthesis and biochemical research. Finally, research on the toxicity of this compound could lead to the development of safer handling procedures for this compound.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has been extensively used in scientific research. Its synthesis method is relatively simple, and its properties make it a valuable reagent for a variety of applications. While it has some limitations, its potential for use in drug development and other areas of research make it an important compound for future study.
Métodos De Síntesis
2,4-Dinitrophenylglycine diazoketone can be synthesized by reacting 2,4-dinitrophenylhydrazine with glycine in the presence of a strong acid. The resulting product is then treated with diazomethane to form this compound. This synthesis method is relatively simple and efficient, making this compound readily available for scientific research.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenylglycine diazoketone has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in chemical synthesis, particularly in the synthesis of β-lactams and other nitrogen-containing heterocycles. It has also been used in biochemical research to study enzyme kinetics and protein structure. Additionally, this compound has been used in pharmaceutical development as a potential drug candidate due to its antibacterial and antifungal properties.
Propiedades
Número CAS |
19016-60-5 |
|---|---|
Fórmula molecular |
C9H7N5O5 |
Peso molecular |
265.18 g/mol |
Nombre IUPAC |
1-diazo-3-(2,4-dinitroanilino)propan-2-one |
InChI |
InChI=1S/C9H7N5O5/c10-12-5-7(15)4-11-8-2-1-6(13(16)17)3-9(8)14(18)19/h1-3,5,11H,4H2 |
Clave InChI |
YASIIFKBMAZEJH-ALCCZGGFSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC/C(=C/[N+]#N)/[O-] |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)C=[N+]=[N-] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)C=[N+]=[N-] |
Sinónimos |
2,4-dinitrophenylglycine diazoketone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



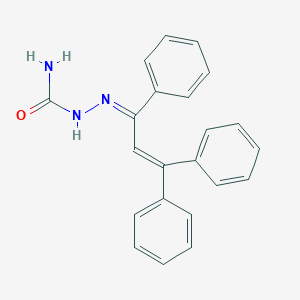
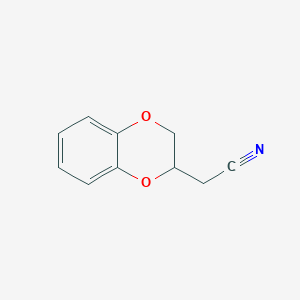
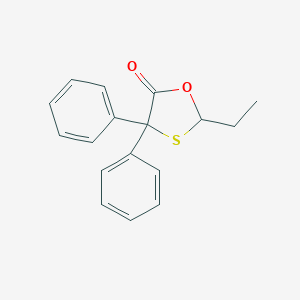



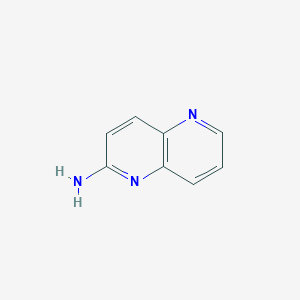
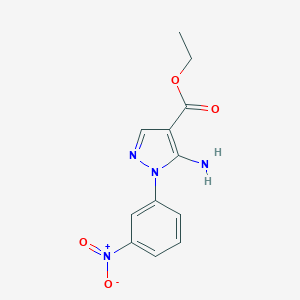
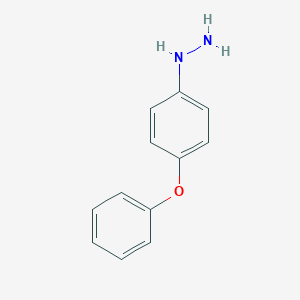


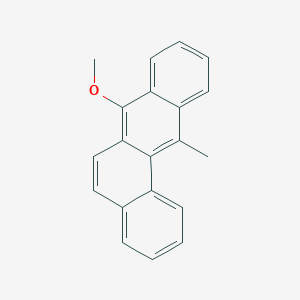
![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)
